![molecular formula C13H9N5O4S B3016142 1-methyl-N-(6-nitrobenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1040661-43-5](/img/structure/B3016142.png)
1-methyl-N-(6-nitrobenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Synthesis Analysis
A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .Chemical Reactions Analysis
The compounds were evaluated for anti-inflammatory activity and among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties, respectively, showed the highest IC 50 values for COX-1 inhibition .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications
Antioxidant Activity
Thiazoles, including our compound of interest, have been investigated for their antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. Although specific studies on this compound’s antioxidant activity are limited, its structural features suggest potential in this area .
Analgesic and Anti-Inflammatory Effects
Thiazole derivatives have demonstrated analgesic and anti-inflammatory properties. While direct studies on our compound are scarce, similar thiazole structures have shown promise in alleviating pain and reducing inflammation . Further research could explore its potential in these therapeutic areas.
Antimicrobial and Antifungal Properties
Thiazoles have been investigated as antimicrobial and antifungal agents. Although our compound hasn’t been extensively studied, its structural resemblance to known antimicrobial thiazoles warrants exploration . Investigating its efficacy against specific pathogens could yield valuable insights.
Neuroprotective Potential
Certain thiazole derivatives exhibit neuroprotective effects. While direct evidence for our compound is lacking, its structural characteristics may contribute to neuroprotection . Researchers could explore its impact on neuronal health and potential applications in neurodegenerative diseases.
Antitumor and Cytotoxic Activity
Thiazoles have attracted attention as potential antitumor agents. Our compound’s structure suggests it might possess cytotoxic properties . Investigating its effects on cancer cell lines could reveal its therapeutic potential.
Corrosion Inhibition
Interestingly, thiazoles have been studied for their corrosion inhibition properties. While not directly related to biological applications, understanding how this compound interacts with metal surfaces could have practical implications in materials science and engineering .
- Kashyap, S. J., Garg, V. K., Sharma, P. K., Kumar, N., Dudhe, R., & Gupta, J. K. (2012). Thiazoles: having diverse biological activities. Medicinal Chemistry Research, 21(6), 2123–2132. Read more
- (2024). Understanding of remarkable corrosion combating action of N-(thiazol-2-yl)benzenesulfonamide derivatives. Journal of Molecular Liquids. Read more
Mechanism of Action
Target of Action
The primary targets of this compound are the Cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes are involved in the conversion of arachidonic acid into prostaglandins, which play a crucial role in inflammation and pain .
Mode of Action
The compound acts as an inhibitor of the COX enzymes . It suppresses the activity of these enzymes, thereby reducing the production of prostaglandins . This results in a decrease in inflammation and pain .
Biochemical Pathways
The inhibition of COX enzymes disrupts the arachidonic acid pathway , leading to a decrease in the production of prostaglandins . Prostaglandins are lipid compounds that play key roles in inflammation, pain, and fever. By inhibiting their production, the compound can alleviate these symptoms .
Result of Action
The inhibition of COX enzymes by this compound leads to a decrease in the production of prostaglandins . This results in a reduction of inflammation and pain . The compound has been found to show significant anti-inflammatory activity .
properties
IUPAC Name |
1-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)-6-oxopyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N5O4S/c1-17-11(19)5-4-9(16-17)12(20)15-13-14-8-3-2-7(18(21)22)6-10(8)23-13/h2-6H,1H3,(H,14,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBIBVUHOLPKSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(6-nitrobenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide |
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